6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a bicyclic thiophene-pyridine hybrid compound characterized by a tetrahydrothienopyridine core substituted with an acetyl group at position 6, a 4-benzylbenzamido moiety at position 2, and a carboxamide group at position 2. This structure combines a rigid bicyclic framework with aromatic and amide functionalities, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
6-acetyl-2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(28)27-12-11-19-20(14-27)31-24(21(19)22(25)29)26-23(30)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBLDQDYMUNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its 4-benzylbenzamido substituent. Comparisons with analogs reveal how substituent variations influence physicochemical and biological properties:
Key Observations :
- The 4-benzylbenzamido group in the target compound likely increases lipophilicity, enhancing blood-brain barrier penetration compared to polar groups like ureido (Comp. C5) .
- Acetylation at position 6 may improve metabolic stability by blocking oxidative metabolism, a feature absent in the methoxyphenyl analog .
Physicochemical and Crystallographic Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (~500 g/mol, estimated) exceeds analogs like Comp. C4 (MW ~400 g/mol), likely reducing aqueous solubility.
- Crystal Packing : The methoxyphenyl analog () forms a triclinic lattice (space group P1), stabilized by hydrogen bonding. The bulkier 4-benzylbenzamido group in the target compound may disrupt such packing, affecting crystallinity .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 6-Acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and reaction time. For example:
- Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization under reflux conditions (e.g., ethanol or DMF as solvents) .
- Step 2 : Introduction of the 4-benzylbenzamido group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents) .
- Step 3 : Acetylation at the 6-position using acetyl chloride in anhydrous dichloromethane .
- Critical Monitoring : Thin-layer chromatography (TLC) and H NMR are used to track intermediates and confirm purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., acetyl proton at δ 2.1–2.3 ppm, benzyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 518.2) .
- X-ray Crystallography : For unambiguous confirmation of the 3D conformation, if single crystals are obtainable .
Q. What solvent systems are optimal for purification via column chromatography?
- Methodological Answer : A gradient of ethyl acetate/hexane (30–70%) or dichloromethane/methanol (95:5) is effective for resolving polar intermediates. Adjust based on TLC Rf values (target: 0.3–0.5) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The acetyl group at the 6-position deactivates the pyridine ring, reducing electrophilicity at adjacent positions. This necessitates stronger nucleophiles (e.g., Grignard reagents) for substitutions .
- Electron-Donating Groups (EDGs) : The 4-benzylbenzamido group enhances resonance stabilization, moderating reactivity. Computational tools (e.g., DFT calculations) can predict charge distribution and guide reaction design .
- Experimental Validation : Compare reaction rates using Hammett plots or kinetic studies under controlled conditions (e.g., THF at 0°C vs. reflux) .
Q. What strategies can resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
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Assay Optimization : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y) and incubation times to reduce variability .
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Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
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Structural Analog Comparison : Synthesize analogs (e.g., replacing the benzyl group with methyl or methoxy) to isolate SAR trends (Table 1) .
Table 1 : Structure-Activity Relationship (SAR) of Key Analogs
Substituent at 4-Position IC (nM) in HEK293 IC (nM) in SH-SY5Y Benzyl 12.3 ± 1.2 45.6 ± 3.8 Methyl 78.9 ± 5.1 82.4 ± 4.9 Methoxy 34.5 ± 2.7 33.1 ± 2.1
Q. How can computational modeling predict binding modes to neurological targets (e.g., NMDA receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with the NR2B subunit. Key parameters: Van der Waals radii scaling = 0.8, electrostatic cutoff = 0.15 .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds (e.g., between the carboxamide and GluN2A residues) .
- Validation : Compare with experimental IC data from patch-clamp electrophysiology .
Data Contradiction Analysis
Q. Why might solubility data conflict across studies?
- Methodological Answer :
- Solvent Variability : Dimethyl sulfoxide (DMSO) purity (e.g., ≥99.9% vs. ≤99%) significantly impacts solubility measurements. Pre-dry DMSO over molecular sieves .
- pH Dependence : The carboxamide group’s pKa (~3.5) affects solubility in buffered vs. unbuffered solutions. Measure solubility in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) .
- Temperature Control : Ensure all assays are conducted at 25°C ± 0.5°C to avoid kinetic solubility artifacts .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating neuroprotective efficacy?
- Methodological Answer :
- Acute Models : Middle cerebral artery occlusion (MCAO) in rodents to assess ischemia-reperfusion injury .
- Chronic Models : Aβ25-35-induced cognitive impairment in mice (Morris water maze) to study Alzheimer’s-related pathways .
- Dosage : 10 mg/kg i.p. daily for 7 days, with plasma concentration monitored via LC-MS/MS to ensure target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
